Cas no 1187165-84-9 (2-(4-Butylbenzoyl)-3-methylpyridine)

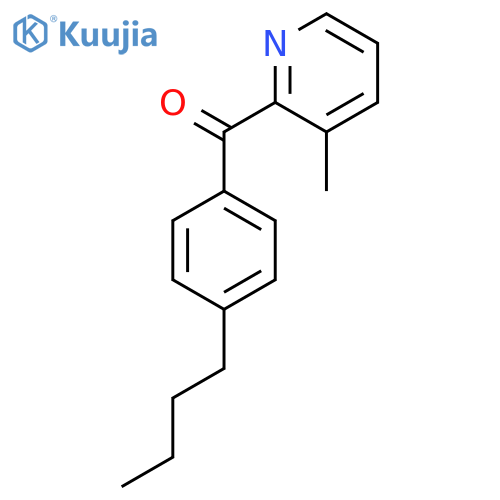

1187165-84-9 structure

商品名:2-(4-Butylbenzoyl)-3-methylpyridine

CAS番号:1187165-84-9

MF:C17H19NO

メガワット:253.338864564896

MDL:MFCD13152799

CID:4684486

2-(4-Butylbenzoyl)-3-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-(4-Butylbenzoyl)-3-methylpyridine

- (4-Butylphenyl)(3-methylpyridin-2-yl)methanone

-

- MDL: MFCD13152799

- インチ: 1S/C17H19NO/c1-3-4-7-14-8-10-15(11-9-14)17(19)16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3

- InChIKey: OYXNFGSUQRCZDI-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(C)=CC=CN=1)C1C=CC(=CC=1)CCCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 281

- トポロジー分子極性表面積: 30

2-(4-Butylbenzoyl)-3-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB363127-1 g |

2-(4-Butylbenzoyl)-3-methylpyridine, 97%; . |

1187165-84-9 | 97% | 1g |

€954.60 | 2023-06-20 | |

| abcr | AB363127-2 g |

2-(4-Butylbenzoyl)-3-methylpyridine, 97%; . |

1187165-84-9 | 97% | 2g |

€1400.00 | 2023-06-20 | |

| abcr | AB363127-2g |

2-(4-Butylbenzoyl)-3-methylpyridine, 97%; . |

1187165-84-9 | 97% | 2g |

€1400.00 | 2025-02-13 | |

| Ambeed | A233371-1g |

(4-Butylphenyl)(3-methylpyridin-2-yl)methanone |

1187165-84-9 | 97% | 1g |

$371.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781768-1g |

(4-Butylphenyl)(3-methylpyridin-2-yl)methanone |

1187165-84-9 | 97% | 1g |

¥12230.00 | 2024-08-09 | |

| Fluorochem | 203010-5g |

2-(4-Butylbenzoyl)-3-methylpyridine |

1187165-84-9 | 97% | 5g |

£1702.00 | 2022-03-01 | |

| Fluorochem | 203010-1g |

2-(4-Butylbenzoyl)-3-methylpyridine |

1187165-84-9 | 97% | 1g |

£554.00 | 2022-03-01 | |

| abcr | AB363127-1g |

2-(4-Butylbenzoyl)-3-methylpyridine, 97%; . |

1187165-84-9 | 97% | 1g |

€954.60 | 2025-02-13 | |

| Fluorochem | 203010-2g |

2-(4-Butylbenzoyl)-3-methylpyridine |

1187165-84-9 | 97% | 2g |

£837.00 | 2022-03-01 |

2-(4-Butylbenzoyl)-3-methylpyridine 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1187165-84-9 (2-(4-Butylbenzoyl)-3-methylpyridine) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187165-84-9)2-(4-Butylbenzoyl)-3-methylpyridine

清らかである:99%

はかる:1g

価格 ($):334.0